(Anthracen-9-yl)methyl dioctylcarbamate

Description

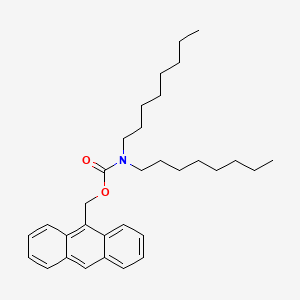

“(Anthracen-9-yl)methyl dioctylcarbamate” is an anthracene-derived compound featuring a carbamate functional group with two octyl chains. Anthracene derivatives are widely studied for their photophysical properties, including fluorescence and solvatochromism, which arise from their extended π-conjugated systems . The dioctylcarbamate moiety likely enhances solubility in nonpolar solvents and influences intermolecular interactions, making this compound relevant for applications in materials science, such as fluorescent sensors or organic electronics .

Properties

CAS No. |

61574-49-0 |

|---|---|

Molecular Formula |

C32H45NO2 |

Molecular Weight |

475.7 g/mol |

IUPAC Name |

anthracen-9-ylmethyl N,N-dioctylcarbamate |

InChI |

InChI=1S/C32H45NO2/c1-3-5-7-9-11-17-23-33(24-18-12-10-8-6-4-2)32(34)35-26-31-29-21-15-13-19-27(29)25-28-20-14-16-22-30(28)31/h13-16,19-22,25H,3-12,17-18,23-24,26H2,1-2H3 |

InChI Key |

CLAHAQBRFZJKPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Anthracen-9-yl)methyl dioctylcarbamate typically involves the reaction of anthracene derivatives with dioctylcarbamate. One common method is the nucleophilic substitution reaction where anthracene is functionalized with a leaving group, such as a halide, which then reacts with dioctylcarbamate under basic conditions . The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained around room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(Anthracen-9-yl)methyl dioctylcarbamate can undergo various chemical reactions, including:

Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the anthracene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroanthracene derivatives.

Substitution: Various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

(Anthracen-9-yl)methyl dioctylcarbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential in biological imaging due to its fluorescent properties.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of (Anthracen-9-yl)methyl dioctylcarbamate involves its interaction with molecular targets through its anthracene moiety. The compound can intercalate into DNA, affecting its structure and function. Additionally, its photophysical properties allow it to participate in energy transfer processes, making it useful in photodynamic therapy and other applications .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide (): This compound replaces the carbamate group with a benzamide moiety. The synthesis involves coupling 1-aminoanthraquinone with 2-methylbenzoic acid using DCC/DMAP, yielding 24% product.

Diethyl ((10-(thiophen-2-yl)anthracen-9-yl)methyl)phosphonate () :

The phosphonate group and thiophene substitution introduce distinct electronic effects. The thiophene enhances conjugation, red-shifting absorption/emission spectra compared to the carbamate derivative. Additionally, phosphonate groups can facilitate coordination with metal ions, a property absent in the dioctylcarbamate analogue .- 3-(Anthracen-9-yl)-5-[(4-iodophenoxy)methyl]isoxazole (): This isoxazole derivative, synthesized via 1,3-dipolar cycloaddition (68–75% yield), demonstrates how heterocyclic substituents alter photostability. The rigid isoxazole ring may reduce non-radiative decay, increasing fluorescence quantum yield relative to the carbamate’s flexible chains .

Photophysical Properties

Key Comparisons :

- Charge Transfer (CT) Transitions : The dioctylcarbamate derivative exhibits solvatochromic shifts similar to anthracen-9-yl carbazole boranes (), where emission red-shifts with increasing solvent polarity due to CT contributions .

- Excimer Formation : Unlike 2-(anthracen-9-yl)thianthrene, which forms stable excimers in both solution and solid states, the carbamate’s bulky dioctyl groups may hinder π-stacking, reducing excimer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.